molecular formula C15H12ClNO2 B020782 8-Chloro-3-methoxy-5,6-dihydro-11H-benzo[5,6]-cyclohepta[1,2-b]pyridin-11-one CAS No. 165739-70-8

8-Chloro-3-methoxy-5,6-dihydro-11H-benzo[5,6]-cyclohepta[1,2-b]pyridin-11-one

Cat. No. B020782
M. Wt: 273.71 g/mol
InChI Key: AVMFXNZOPNREGM-UHFFFAOYSA-N
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Patent
US06365588B1

Procedure details

By substituting in Preparative Example 2 step D, 8-chloro-3-methoxy-5,6-dihydro-11H-benzo[5,6]-cyclohepta[1 ,2-b]pyridin-11-one for 9-fluoro-5,6-dihydro-11H-benzo[5,6]-cyclohepta[1,2-b]pyridin-11-one and employing basically the same methods as steps D through H of Preparative Example 2, one obtains 8-chloro-3-methoxy-11-(4-piperidylidene)-6,11-dihydro-5H-benzo[5,6]-cyclohepta[1,2-b]pyridine as a white solid (MH+ 340).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
9-fluoro-5,6-dihydro-11H-benzo[5,6]-cyclohepta[1,2-b]pyridin-11-one
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[CH:4][C:5]2[C:17](=O)[C:10]3=[N:11][CH:12]=[C:13]([O:15][CH3:16])[CH:14]=[C:9]3[CH2:8][CH2:7][C:6]=2[CH:19]=1.FC1C=CC2CC[C:27]3[C:28](C(=O)C=2C=1)=[N:29][CH:30]=[CH:31][CH:32]=3>>[Cl:1][C:2]1[CH:3]=[CH:4][C:5]2[C:17](=[C:32]3[CH2:31][CH2:30][NH:29][CH2:28][CH2:27]3)[C:10]3=[N:11][CH:12]=[C:13]([O:15][CH3:16])[CH:14]=[C:9]3[CH2:8][CH2:7][C:6]=2[CH:19]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C=CC2=C(CCC=3C(=NC=C(C3)OC)C2=O)C1
Step Two
Name
9-fluoro-5,6-dihydro-11H-benzo[5,6]-cyclohepta[1,2-b]pyridin-11-one
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=CC2=C(CCC=3C(=NC=CC3)C2=O)C=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=CC2=C(CCC=3C(=NC=C(C3)OC)C2=C2CCNCC2)C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.